2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Overview
Description
This compound, also known as N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride, has a molecular weight of 234.13 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N-((6-chloropyridin-3-yl)methyl)-N-methylethene-1,1-diamine hydrochloride . The InChI code is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Stereochemistry and Conformation
The compound, known as acetamiprid, exhibits unique stereochemical properties with its E-configuration and active conformation potentially contributing to its insecticidal activity. Studies have shown that acetamiprid has two different structures in solution, with dynamic NMR spectra and semi-empirical molecular orbital calculations predicting its active conformations based on molecular similarity in terms of steric and electrostatic properties (Nakayama et al., 1997).
Antimicrobial Activity
Research into new pyrimidinone and oxazinone derivatives, using citrazinic acid and 2-chloro-6-ethoxy-4-acetylpyridine, has demonstrated good antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Chemical Synthesis and Biological Activities
Studies on 5-deazaaminopterin analogues bearing substituents at the 5- and/or 7-position(s) have shown varied biological activities, including anticancer properties. This highlights the compound's versatility in chemical synthesis for therapeutic applications (Su et al., 1988).
Coordination Complexes Formation
Acetamiprid interacts with other chemicals to form complex structures, such as polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This suggests potential applications in materials science and coordination chemistry (Klimova et al., 2013).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O/c1-11(2)15(3,10-17)19-14(21)9-20(4)8-12-5-6-13(16)18-7-12/h5-7,11H,8-9H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRIYYJBVCBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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